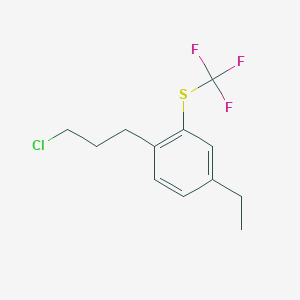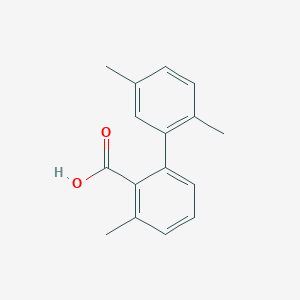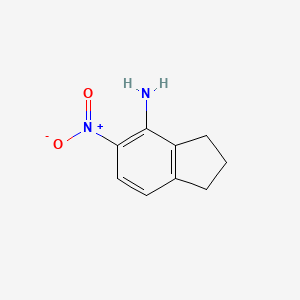![molecular formula C14H17N5 B14038362 2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperazine ring, which is further substituted with a pyridyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine precursor.
Attachment of the Pyridyl Group: The pyridyl group is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridyl boronic acid and a halogenated pyrimidine-piperazine intermediate.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing catalysts to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also contain a fused pyrimidine ring and are known for their anticancer properties.
Uniqueness
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct neuroprotective and anti-inflammatory properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for therapeutic applications .
Eigenschaften
Molekularformel |
C14H17N5 |
|---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
2-[4-[(5-deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H17N5/c1-3-13(11-15-4-1)12-18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10,12H2/i1D |
InChI-Schlüssel |
BIWFVKKMOVNTQZ-MICDWDOJSA-N |
Isomerische SMILES |
[2H]C1=CC(=CN=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Kanonische SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)

![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)


![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)

